N-(((Dimethylamino)carbonyl)oxy)ethanimidoyl chloride
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Description
“N-(((Dimethylamino)carbonyl)oxy)ethanimidoyl chloride” is a chemical compound that contains a total of 18 bonds, including 9 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, and 1 (thio-) carbamate(s) (aliphatic) .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N,N-dimethyl enaminones have been used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives . A new protecting group, N,N-dimethylaminooxy carbonyl (Dmaoc), has been described for the N ε-amine of Lys and its use in peptide synthesis .Molecular Structure Analysis
The molecular structure of “N-(((Dimethylamino)carbonyl)oxy)ethanimidoyl chloride” includes 18 bonds in total, with 9 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, and 1 (thio-) carbamate(s) (aliphatic) .Chemical Reactions Analysis
N,N-dimethyl enaminones have been used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives . These N,N-dimethyl analogues have proven to be of biological interest and provide access to a new class of biologically active heterocyclic compounds for biomedical applications .Future Directions
The future directions for “N-(((Dimethylamino)carbonyl)oxy)ethanimidoyl chloride” and similar compounds could involve further exploration of their utility as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives . These compounds have proven to be of biological interest and provide access to a new class of biologically active heterocyclic compounds for biomedical applications .
properties
IUPAC Name |
[(Z)-1-chloroethylideneamino] N,N-dimethylcarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClN2O2/c1-4(6)7-10-5(9)8(2)3/h1-3H3/b7-4- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLRUMMTQHZCDY-DAXSKMNVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)N(C)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/OC(=O)N(C)C)/Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(((Dimethylamino)carbonyl)oxy)ethanimidoyl chloride | |
CAS RN |
127080-03-9 |
Source
|
Record name | Ethanimidoyl chloride, N-(((dimethylamino)carbonyl)oxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127080039 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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